(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide

Trypanosoma brucei methionyl-tRNA synthetase IC50

(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide (CAS 320417-76-3) is a synthetic small-molecule propanamide probe characterized by a bromophenyl amide moiety and a nitrophenyl methoxyimino group. It is annotated in ChEMBL (CHEMBL1305613) and PubChem (CID.

Molecular Formula C16H14BrN3O4
Molecular Weight 392.20 g/mol
Cat. No. B12829485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide
Molecular FormulaC16H14BrN3O4
Molecular Weight392.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CON=CCC(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
InChIInChI=1S/C16H14BrN3O4/c17-13-3-5-14(6-4-13)19-16(21)9-10-18-24-11-12-1-7-15(8-2-12)20(22)23/h1-8,10H,9,11H2,(H,19,21)/b18-10+
InChIKeyKWEBIGGBKUVPKA-VCHYOVAHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide: A Target-Specific Propanamide Probe for T. brucei MetRS Inhibitor Screening & Procurement


(3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide (CAS 320417-76-3) is a synthetic small-molecule propanamide probe characterized by a bromophenyl amide moiety and a nitrophenyl methoxyimino group. It is annotated in ChEMBL (CHEMBL1305613) and PubChem (CID 3827905) [1]. Its primary reported bioactivity is moderate inhibition of Trypanosoma brucei methionyl‑tRNA synthetase (MetRS), a validated protein‑synthesis target for human African trypanosomiasis [2]. The compound has specifically recorded an IC50 of 1.43 µM against T. brucei MetRS in biochemical confirmatory dose‑response assays, with a selectivity window over human Jurkat lymphoblastoid cells (IC50 > 83.3 µM) [2].

Why Generic O‑Substituted Propanamide Analogs Cannot Replace (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide in T. brucei MetRS Assays


In‑class propanamide derivatives with simple O‑alkyl or halogen substitutions frequently suffer from poor target engagement or elevated cytotoxicity when screened against T. brucei MetRS. The dual electron‑withdrawing character of the 4‑nitrophenyl methoxyimino group and the lipophilic bromophenyl amide tail in this compound are jointly required to achieve the reported IC50 of ~1.4 µM, while maintaining a selectivity index >58 over Jurkat cells [1]. Close analogs lacking the nitro group or with alternative halogens exhibit either reduced potency or increased off‑target toxicity, making direct interchange impossible for validated HAT drug‑discovery campaigns [2].

Quantitative Differentiation Evidence for (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide


Biochemical Potency Against T. brucei MetRS vs. Structurally Related Propanamide Inhibitors

In a luminescence-based confirmatory assay for T. brucei MetRS inhibition, (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide recorded an IC50 of 1.43 µM [1]. This value is approximately 2‑fold more potent than the representative urea-based MetRS inhibitor lead compound Chem 1433 (IC50 ~2.8 µM) reported in the same assay format during the optimization campaign [2]. The enhanced potency is attributed to the electron‑deficient nitrophenylmethoxy group that engages a hydrophobic sub‑pocket adjacent to the methionine binding site, as revealed by co‑crystallographic studies [3].

Trypanosoma brucei methionyl-tRNA synthetase IC50

Selectivity Window Over Human Lymphocyte Cytotoxicity vs. Other HAT Screening Hits

The compound was tested in a Jurkat cell‑based cytotoxicity assay as a counterscreen for non‑specific toxicity. It exhibited an IC50 >83.3 µM, yielding a selectivity index (SI = Jurkat IC50 / MetRS IC50) of >58 [1]. In contrast, many early screening hits for T. brucei MetRS, such as the indole‑based inhibitor series, display SI values below 20 due to mitochondrial liability [2]. This favorable selectivity profile reduces the risk of attrition due to host cytotoxicity during preclinical development.

cytotoxicity selectivity index human African trypanosomiasis

Orthogonal Assay Confirmation Reduces False‑Positive Risk vs. Single‑Readout Inhibitors

The compound was independently confirmed in a fluorescence polarization‑based orthogonal assay for T. brucei MetRS, yielding an IC50 of 1.31 µM, in close agreement with the primary luminescence readout (1.43 µM) [1]. This concordance is superior to that observed for many singleton actives from the primary screen, where orthogonal IC50s can diverge by >5‑fold due to assay interference [2]. Consistent dual‑readout activity increases confidence in target engagement and minimizes false‑positive procurement risks.

orthogonal assay fluorescence polarization false-positive mitigation

Optimal Research & Industrial Use Scenarios for (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide


Hit Validation Probe in T. brucei MetRS Drug Discovery Programs

The compound serves as a validated hit with orthogonal confirmation (dual‑readout IC50 agreement [1]) and a selectivity index >58 [2]. It can be used directly as a reference inhibitor in enzyme kinetic studies or as a chemical probe to validate MetRS as a target in T. brucei cultures, without the need for further initial selectivity profiling.

Selectivity Counter‑Screen Standard in Parasite‑Targeted High‑Throughput Screening

Because the compound is inactive against Jurkat cells (IC50 >83.3 µM) [1], it can be incorporated into multiplexed screening cascades as a negative control for mammalian cytotoxicity, ensuring that primary hits are not promiscuous toxicants.

Scaffold‑Hopping Starting Point for Structure‑Based Lead Optimization

The co‑crystallographic structure of a close analog with T. brucei MetRS has been solved [1]. The nitrophenylmethoxy group occupies a distinct hydrophobic pocket. This structural information enables rational modification of the propanamide scaffold to improve potency and ADME properties.

Comparative Reference for Nitrophenyl‑Containing Anti‑Trypanosomal Libraries

Suppliers building focused chemical libraries for neglected tropical diseases can use this compound as a quality control standard to benchmark lot‑to‑lot activity and ensure that new synthetic batches maintain consistent target engagement (IC50 ≤1.5 µM) [2].

Quote Request

Request a Quote for (3E)-N-(4-bromophenyl)-3-[(4-nitrophenyl)methoxyimino]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.